Fluorescence Quantum Yield and Water Quench Sensitivity of (E)-3-(Dimethylamino)-1-phenylprop-2-en-1-one vs. Cyclic Analogues
The target compound exhibits the highest sensitivity to fluorescence quenching by water among all tested dimethylaminochalcone analogues, a property directly linked to its open-chain conformation. In a controlled head-to-head comparison, the fluorescence quenching efficacy of water was ranked 1 > 2 > 3 > 4, where 1 is the target compound and 2-4 are cyclic analogues [1]. This differential quenching is not observed to the same degree in the more rigid cyclic counterparts, making the target compound uniquely suitable as an environmental polarity probe.
| Evidence Dimension | Fluorescence quenching by water (relative ranking) |
|---|---|
| Target Compound Data | Rank = 1 (highest quench sensitivity) |
| Comparator Or Baseline | Cyclic analogues: 4-dimethylaminoindanone (2b, Rank=2), -tetralone (3b, Rank=3), -benzosuberone (4b, Rank=4) |
| Quantified Difference | Order of quenching: 1 > 2 > 3 > 4 |
| Conditions | Mixture of DMSO and water; fluorescence spectroscopy [1] |
Why This Matters
This quantifiable difference in environmental sensitivity enables selection of the optimal probe for assays where water accessibility or polarity changes are the primary measurement target.
- [1] Džodić, P. L., et al. (2009). Some fluorescence properties of dimethylaminochalcone and its novel cyclic analogues. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 74(3), 711-717. View Source
